6-(4-Cyanophenyl)picolinic acid
Overview
Description
6-(4-Cyanophenyl)picolinic acid is a chemical compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is also known as 6-(4-cyanophenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-(4-Cyanophenyl)picolinic acid is characterized by a pyridine ring attached to a carboxylic acid group and a phenyl ring with a cyano group . The canonical SMILES representation is C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N .Physical And Chemical Properties Analysis
6-(4-Cyanophenyl)picolinic acid has a molecular weight of 224.22 and a molecular formula of C13H8N2O2 . It has a complexity of 326 and a topological polar surface area of 74Ų . The compound is canonicalized, with a covalently-bonded unit count of 1 .Scientific Research Applications
Coordination Chemistry and Sensitization
Picolinic acid derivatives have been utilized as ligands in the synthesis of metal complexes. For instance, phosphoryl picolinic acids serve as effective sensitizers for europium and terbium, showcasing their potential in luminescence applications. These ligands, when complexed with lanthanide ions, exhibit enhanced stability and luminescent properties, making them suitable for photophysical studies and potential applications in sensing and bioimaging (Andres & Chauvin, 2011).
Material Science and OLEDs
Picolinic acid derivatives are critical in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and characterization of iridium complexes containing picolinic acid derivatives have shown promising optoelectronic properties. These materials offer a pathway to improve the performance of polymer light-emitting devices, highlighting the role of picolinic acid derivatives in advancing OLED technology. For example, iridium complexes with picolinic acid N-oxide as the ancillary ligand have been synthesized for applications in phosphorescent organic light-emitting diodes, demonstrating high efficiency and bright deep-blue emissions (Seo et al., 2010).
Catalysis and Coordination Polymers
Picolinate derivatives have been used to synthesize coordination polymers with metals such as zinc and cadmium. These polymers exhibit unique structural features and have been explored for their photocatalytic activity, contributing to the understanding of their potential in environmental applications and material chemistry (Gu et al., 2017).
Environmental and Biological Applications
The biodegradation of picolinic acid by specific bacterial strains, such as Rhodococcus sp., has been studied, demonstrating the potential for bioremediation of environments polluted with picolinic acid. This research provides insights into the metabolic pathways involved in the degradation of picolinic acid and its derivatives, highlighting their significance in environmental science (Zhang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(4-cyanophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFKVSKLJDCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687001 | |
Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanophenyl)picolinic acid | |
CAS RN |
1261929-53-6 | |
Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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